Ethyl 3,4,5-tris(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,5-tris(benzyloxy)benzoate is an organic compound with the molecular formula C30H28O5. It is characterized by the presence of three benzyloxy groups attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4,5-tris(benzyloxy)benzoate typically involves the esterification of 3,4,5-tris(benzyloxy)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4,5-tris(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzoates .
Scientific Research Applications
Ethyl 3,4,5-tris(benzyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4,5-tris(benzyloxy)benzoate involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
- Methyl 3,4,5-tris(benzyloxy)benzoate
- Propyl 3,4,5-tris(benzyloxy)benzoate
- Butyl 3,4,5-tris(benzyloxy)benzoate
Comparison: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs. The ethyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
IUPAC Name |
ethyl 3,4,5-tris(phenylmethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O5/c1-2-32-30(31)26-18-27(33-20-23-12-6-3-7-13-23)29(35-22-25-16-10-5-11-17-25)28(19-26)34-21-24-14-8-4-9-15-24/h3-19H,2,20-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVBWPBHYTZPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.